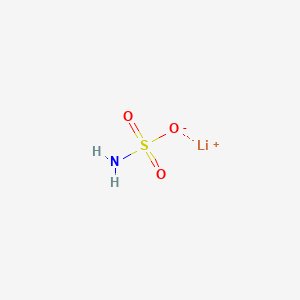
1-Ethyl-2,3-dihydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3-dihydro-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. This compound features a fused benzene and imidazole ring, making it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction typically involves heating the reactants in an acidic medium to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety and scalability.
Chemical Reactions Analysis
Oxidation: 1-Ethyl-2,3-dihydro-1H-benzimidazole can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong acids or bases, depending on the desired reaction pathway. Reaction conditions may vary from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed: The major products include oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In organic synthesis, 1-Ethyl-2,3-dihydro-1H-benzimidazole serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new drugs, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethyl-2,3-dihydro-1H-benzimidazole exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, share structural similarities with 1-Ethyl-2,3-dihydro-1H-benzimidazole.
Uniqueness: While similar compounds may exhibit comparable biological activities, this compound is unique in its specific substitution pattern and potential applications. Its ethyl group contributes to its distinct chemical properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
71648-26-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-ethyl-1,2-dihydrobenzimidazole |
InChI |
InChI=1S/C9H12N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-6,10H,2,7H2,1H3 |
InChI Key |
GTBRPZPCQWOPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)








